
tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate, also known as TMOC, is an organic compound with a unique structure and properties. It is a white solid at room temperature and is soluble in various organic solvents, such as acetone and ethyl acetate. TMOC has a broad range of applications in the pharmaceutical and chemical industries, including as a catalyst in organic synthesis, a reagent in organic synthesis, and as a drug in drug delivery systems.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the carbamate group of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. The reaction results in the formation of a new C-N bond, and the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are not well understood. However, it has been shown to be non-toxic in animal models, suggesting that it is relatively safe for use in laboratory experiments. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been shown to have antioxidant and anti-inflammatory properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its high solubility in various organic solvents, which makes it easy to use and handle. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is relatively non-toxic, making it safe for use in laboratory experiments. The main limitation of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its relatively low reactivity, which can make it difficult to use in some reactions.
Direcciones Futuras
The future directions for the use of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are numerous. It could be used in the synthesis of more complex organic compounds, such as peptides and heterocyclic compounds. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the synthesis of new materials for use in medical devices, such as drug-eluting stents. Furthermore, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drugs, such as antibiotics and anticancer drugs. Finally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Métodos De Síntesis
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is synthesized from tert-butyl alcohol and 1-oxo-1lambda6-thiomorpholine by a carbamate synthesis reaction. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 60-80 °C and at a pressure of 1-2 atm. The reaction is exothermic, and the yield of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is typically greater than 90%.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, a reagent for organic synthesis, and as a drug in drug delivery systems. tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anticancer drugs. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of materials for use in medical devices, such as drug-eluting stents.
Propiedades
IUPAC Name |
tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCXNRCHGJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
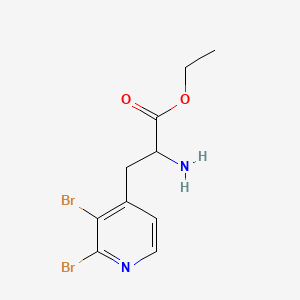
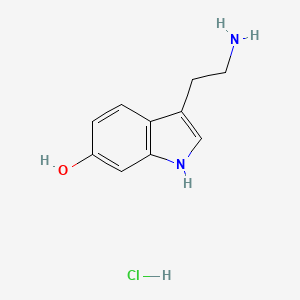
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)
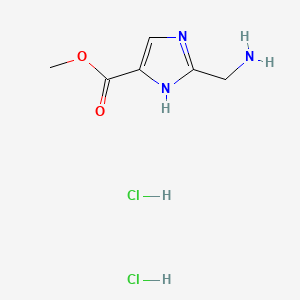
![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
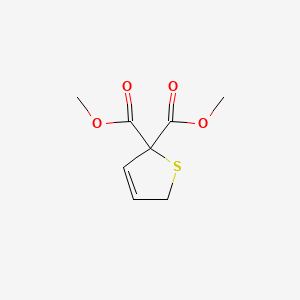
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

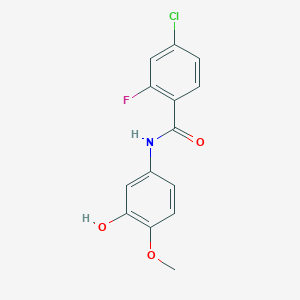
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)